molecular formula C11H16N2O4S B5540117 1-(ethylsulfonyl)-4-(2-furoyl)piperazine

1-(ethylsulfonyl)-4-(2-furoyl)piperazine

Cat. No. B5540117
M. Wt: 272.32 g/mol
InChI Key: RNFZDXVBENHKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(ethylsulfonyl)-4-(2-furoyl)piperazine often involves the interaction of piperazine with different sulfonyl chlorides under specific conditions to obtain N-sulfonated derivatives. For example, 2-furoyl-1-piperazine was treated with various alkyl/aryl sulfonyl chlorides to yield its N-sulfonated derivatives, demonstrating a method for generating compounds with significant antibacterial potential (Abbasi et al., 2022).

Molecular Structure Analysis

The molecular structure and conformation of similar compounds have been analyzed using techniques like X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of 1-ethyl-4-(phenylsulfonyl)piperazine has been studied, revealing intermolecular interactions and confirming the molecule's conformation through Hirshfeld surface analysis and 2D fingerprint plots (Xiao et al., 2022).

Scientific Research Applications

Antibacterial Potential and Mild Cytotoxicity

Research has shown that derivatives of 2-furoyl-1-piperazine, treated with various sulfonyl chlorides, have demonstrated significant antibacterial potential against pathogenic bacteria, with low Minimum Inhibitory Concentration (MIC) values indicating high antibacterial efficacy. These compounds exhibit mild hemolytic profiles, suggesting their promise for drug design and development due to their mild cytotoxicity. This discovery opens new avenues for the exploration of N-sulfonated derivatives of (2-furoyl)piperazine as potential antibacterial agents (Abbasi et al., 2022).

Alzheimer's Disease Therapy

In another study, 2-furoyl piperazine-based sulfonamide derivatives were synthesized and evaluated as therapeutic agents targeting Alzheimer's disease. These compounds were tested for their inhibitory potential against butyrylcholinesterase (BChE), a key enzyme in Alzheimer's pathology. The research found that certain derivatives exhibited promising inhibitory effects, suggesting their potential as lead compounds for Alzheimer's therapy. The study also assessed the cytotoxicity of these sulfonamides to ensure their safety as therapeutic agents (Hassan et al., 2019).

Potential in Diabetes and Alzheimer's Treatments

A study synthesized new multifunctional derivatives of 2-furoic piperazide and evaluated them for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These enzymes are significant in the context of type 2 diabetes and Alzheimer's disease. Some synthesized compounds were identified as promising inhibitors, indicating their potential utility in drug discovery and development for treating these diseases. The study also supported these findings with molecular docking studies (Abbasi et al., 2018).

properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-2-18(15,16)13-7-5-12(6-8-13)11(14)10-4-3-9-17-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFZDXVBENHKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethanesulfonyl-piperazin-1-yl)-furan-2-yl-methanone

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